N-[6-({[(4-ethoxyphenyl)carbamoyl]methyl}sulfanyl)pyridazin-3-yl]-2-methylpropanamide
CAS No.: 1021255-53-7
Cat. No.: VC11945889
Molecular Formula: C18H22N4O3S
Molecular Weight: 374.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1021255-53-7 |
|---|---|
| Molecular Formula | C18H22N4O3S |
| Molecular Weight | 374.5 g/mol |
| IUPAC Name | N-[6-[2-(4-ethoxyanilino)-2-oxoethyl]sulfanylpyridazin-3-yl]-2-methylpropanamide |
| Standard InChI | InChI=1S/C18H22N4O3S/c1-4-25-14-7-5-13(6-8-14)19-16(23)11-26-17-10-9-15(21-22-17)20-18(24)12(2)3/h5-10,12H,4,11H2,1-3H3,(H,19,23)(H,20,21,24) |
| Standard InChI Key | PBMZDDNIEAMPBS-UHFFFAOYSA-N |
| SMILES | CCOC1=CC=C(C=C1)NC(=O)CSC2=NN=C(C=C2)NC(=O)C(C)C |
| Canonical SMILES | CCOC1=CC=C(C=C1)NC(=O)CSC2=NN=C(C=C2)NC(=O)C(C)C |
Introduction
N-[6-({[(4-ethoxyphenyl)carbamoyl]methyl}sulfanyl)pyridazin-3-yl]-2-methylpropanamide is a complex organic compound featuring a pyridazine ring, a sulfur atom linked to a methylene group, and a 4-ethoxyphenyl moiety. This compound is of interest in medicinal chemistry due to its unique structural features, which may contribute to potential biological activities.
Synthesis Methods
The synthesis of such compounds often involves multiple steps, including the formation of the pyridazine ring, introduction of the carbamoyl group, and attachment of the ethoxyphenyl moiety. Common methods include condensation reactions and nucleophilic substitutions.
Biological Activities and Potential Applications
While specific biological activities of N-[6-({[(4-ethoxyphenyl)carbamoyl]methyl}sulfanyl)pyridazin-3-yl]-2-methylpropanamide are not detailed in available literature, compounds with similar structures are often explored for their potential in medicinal chemistry. These may include anti-inflammatory, antimicrobial, or anticancer properties.
Comparison with Related Compounds
Compounds with similar structures, such as N-{6-[({[(3-methoxyphenyl)methyl]carbamoyl}methyl)sulfanyl]pyridazin-3-yl}-2-methylpropanamide, share a pyridazine core but differ in their substituents. Variations in substituents can significantly affect biological activity and pharmacokinetic properties.
| Compound | Structural Features | Unique Aspects |
|---|---|---|
| N-{6-[({[(3-methoxyphenyl)methyl]carbamoyl}methyl)sulfanyl]pyridazin-3-yl}-2-methylpropanamide | Pyridazine ring, methoxyphenyl moiety | Different biological activity due to methoxy substituent. |
| N-[6-({[(4-ethoxyphenyl)carbamoyl]methyl}sulfanyl)pyridazin-3-yl]-2-methylpropanamide | Pyridazine ring, ethoxyphenyl moiety | Potential for altered pharmacokinetics due to ethoxy group. |
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